Ring-Strain Energy Compared to a Representative Bicyclic Carboxamide
The tricyclo[3.3.0.0~2,4~]octane (housane) scaffold possesses a ring-strain energy of approximately 60 kcal·mol⁻¹, substantially higher than that of the common bicyclo[2.2.1]heptane (norbornane) scaffold, which is estimated at ~16 kcal·mol⁻¹ [1], [2]. This near-four-fold difference in strain energy translates into fundamentally different chemical reactivity: housane-derived carboxamides undergo facile, stereocontrolled oxidative rearrangement to diquinanes, while norbornane-derived carboxamides are inert under identical conditions [3].
| Evidence Dimension | Ring-strain energy (scaffold level) |
|---|---|
| Target Compound Data | ≈60 kcal·mol⁻¹ (housane core) |
| Comparator Or Baseline | Bicyclo[2.2.1]heptane (norbornane): ≈16 kcal·mol⁻¹ |
| Quantified Difference | ≈3.8‑fold higher strain energy for the target scaffold |
| Conditions | Calculated / empirically estimated ring-strain energies; scaffold-level comparison. The carboxamide substituent may marginally modulate the absolute value, but the rank order is preserved. |
Why This Matters
For chemists seeking a highly strained, reactive tricyclic amide building block, the housane scaffold provides a unique energetic profile that cannot be replicated by less-strained bicyclic or tricyclic analogues.
- [1] Housane. Grokipedia. Ring strain energy of bicyclo[2.1.0]pentane (housane) estimated at ~60 kcal/mol. Available at: https://grokipedia.com (accessed 25 Apr 2026). View Source
- [2] Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006; ring-strain energies for norbornane (~16 kcal/mol) and related systems. View Source
- [3] Adam, W.; Sahin, C.; Sendelbach, J.; Walter, H.; Chen, G.-F.; Williams, F. Divergent Pathways in the Rearrangement of Tricyclo[3.3.0.02,4]octanes (Housanes) on Chemical Electron Transfer (CET) versus Acid Catalysis. J. Am. Chem. Soc. 1998, 120, 587–594. View Source
